molecular formula C13H8Cl3N3O2S B2418984 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-84-7

5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2418984
CAS RN: 532965-84-7
M. Wt: 376.64
InChI Key: HSRNVZPBHUDDMU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide have demonstrated antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized and found to exhibit antimicrobial activity, suggesting potential applications in fighting bacterial and fungal infections (Gein et al., 2015). Similar findings were reported by Akbari et al. (2008), where synthesized compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

Anti-Inflammatory and Analgesic Activities

Studies have also explored the anti-inflammatory and analgesic potential of thiazolo[3,2-a]pyrimidine derivatives. Doria et al. (1986) synthesized a series of 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides and evaluated them for anti-inflammatory activity, finding some compounds notably effective (Doria et al., 1986). Furthermore, Alam et al. (2010) synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives, which exhibited significant anti-inflammatory and antinociceptive activities (Alam et al., 2010).

Structural and Supramolecular Studies

The structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines have been a subject of study, providing insights into their conformational features. Nagarajaiah et al. (2014) synthesized various derivatives and analyzed their crystal structures, revealing differences in intermolecular interaction patterns influenced by substituents (Nagarajaiah et al., 2014).

Potential in Organic Fluorophores

Research has also indicated the potential use of similar compounds in the field of organic fluorophores. Shi et al. (2016) found that compounds like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid could be key ingredients and origins of fluorescence in carbon dots, hinting at applications in imaging and sensing technologies (Shi et al., 2016).

properties

IUPAC Name

5-oxo-N-(2,4,5-trichlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N3O2S/c14-7-3-9(16)10(4-8(7)15)18-11(20)6-5-17-13-19(12(6)21)1-2-22-13/h3-5H,1-2H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRNVZPBHUDDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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